1,3-Bis(vinylsulfonyl)propan-2-ol is a chemical compound that can be synthesized through various methods. One common approach involves the reaction of propane-1,3-diol with vinyl sulfonyl chloride in the presence of a base, such as triethylamine. [PubChem, National Institutes of Health, ]
The primary application of 1,3-Bis(vinylsulfonyl)propan-2-ol lies in the field of proteomics research. It serves as a cross-linking agent, a molecule that covalently binds to two or more protein molecules, forming a stable complex. This allows researchers to study protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. [Biotium, "Bis-VS (1,3-Bis(vinylsulfonyl)propan-2-ol)", ]
Compared to other cross-linking agents, 1,3-Bis(vinylsulfonyl)propan-2-ol offers several advantages:
Despite its advantages, 1,3-Bis(vinylsulfonyl)propan-2-ol also has some limitations:
Bis(vinylsulfonyl)propanol serves as a versatile building block in organic synthesis. The presence of two vinylsulfonyl groups allows for multiple reactivity pathways, making it an important compound in the development of new materials and coatings. The compound is typically available in high purity (>98%) and is soluble in polar solvents, which facilitates its use in various
Several methods exist for synthesizing bis(vinylsulfonyl)propanol:
Bis(vinylsulfonyl)propanol finds applications across various fields:
Several compounds share structural or functional similarities with bis(vinylsulfonyl)propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bis(vinylsulfonyl)methane | Sulfonyl-based polymer | Simpler structure; used in similar polymerizations |
Vinyl sulfone | Monofunctional sulfone | Less complex; serves as a precursor |
1,3-Bis(hydroxyethylsulfonyl)-2-propanol | Hydroxy-substituted sulfone | Contains hydroxyl groups; different reactivity |
Bis(vinylsulfonyl)propanol stands out due to its dual vinylsulfonyl groups, which enhance its reactivity compared to other similar compounds. This unique feature allows it to participate in more complex reactions and applications, particularly in material science and polymer chemistry.
Corrosive;Acute Toxic;Irritant